molecular formula C21H26N6O3 B10830843 Camonsertib CAS No. 2417489-10-0

Camonsertib

Cat. No.: B10830843
CAS No.: 2417489-10-0
M. Wt: 410.5 g/mol
InChI Key: YIHHYCIYAIVQKX-YNOVCBQDSA-N
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Description

Camonsertib is a selective oral inhibitor of ataxia telangiectasia and Rad3-related kinase. This compound has demonstrated efficacy in tumors with DNA damage response gene deficiencies. It is primarily investigated for its potential in treating advanced solid tumors with specific genetic mutations .

Preparation Methods

The preparation of camonsertib involves synthetic routes that include the use of various reagents and conditions. While detailed synthetic routes are proprietary, the compound is typically synthesized through a series of chemical reactions that ensure its purity and efficacy. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Camonsertib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Camonsertib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA damage response pathways.

    Biology: Investigated for its role in cellular processes involving DNA repair.

    Medicine: Explored as a potential treatment for various cancers, particularly those with DNA damage response deficiencies.

    Industry: Utilized in the development of targeted cancer therapies

Mechanism of Action

Camonsertib exerts its effects by inhibiting the ataxia telangiectasia and Rad3-related kinase, a critical protein in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets and pathways involved include the DNA damage checkpoint and replication stress response .

Comparison with Similar Compounds

Camonsertib is compared with other similar compounds such as:

    Lunresertib: A first-in-class oral small molecule inhibitor of PKMYT1 kinase.

    Debio 0123: An oral WEE1 inhibitor.

This compound is unique due to its high selectivity and potency as an ataxia telangiectasia and Rad3-related kinase inhibitor, making it a promising candidate for targeted cancer therapy .

Biological Activity

Camonsertib, also known as RP-3500, is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in the cellular response to DNA damage and replication stress. This compound has garnered attention for its potential in treating advanced solid tumors, particularly those with deficiencies in DNA damage response (DDR) mechanisms.

This compound functions by inhibiting ATR, thereby disrupting the cellular repair mechanisms that cancer cells rely on to survive DNA damage. This inhibition leads to increased sensitivity in tumors with specific genetic alterations, particularly those with loss-of-function mutations in DDR genes such as ATM, BRCA1, and RAD51.

Phase 1 Trials

Recent studies have reported on the results from ongoing Phase 1 trials assessing this compound's safety, tolerability, and preliminary anti-tumor activity. The most notable trial involved 120 patients with advanced solid tumors harboring ATRi-sensitizing mutations. Key findings include:

  • Recommended Phase 2 Dose (RP2D) : The preliminary RP2D was identified as 160 mg administered weekly on days 1-3.
  • Tolerability : this compound was generally well tolerated, with anemia being the most common drug-related toxicity (32% grade 3) .
  • Clinical Response Rates :
    • Overall clinical response rate: 13% (13/99)
    • Clinical benefit rate: 43% (43/99)
    • Molecular response rate: 43% (27/63)

The highest clinical benefit was observed in patients with ovarian cancer and those exhibiting biallelic loss-of-function alterations .

Case Studies

Several individual case studies within the trials highlighted specific patient responses:

  • Ovarian Cancer : Notable responses were documented in patients with ovarian cancer, where a significant proportion exhibited partial responses.
  • Other Tumor Types : Responses were also seen in prostate cancer, melanoma, pancreatic cancer, and head and neck squamous cell carcinoma, indicating a broader applicability of this compound across various malignancies .

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetic profile has been characterized through liquid chromatography-mass spectrometry techniques. Key parameters include:

ParameterValue
C_maxVaries by dose group
T_maxVaries by dose group
AUCSimilar across dose groups
Half-lifeNot specified

Pharmacodynamic markers such as γ-H2AX and p-KAP1 were significantly elevated in tumor biopsies taken from patients during treatment, confirming biological activity at effective dose levels .

Toxicity Management

Anemia remains a significant concern associated with this compound treatment. Strategies to mitigate this side effect include adjusting dosing schedules to allow for recovery periods. Preclinical studies suggest that administering this compound for three consecutive days followed by four days off can help reduce the incidence of anemia without compromising anti-tumor efficacy .

Properties

CAS No.

2417489-10-0

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1

InChI Key

YIHHYCIYAIVQKX-YNOVCBQDSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O

Canonical SMILES

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O

Origin of Product

United States

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